(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a chlorine atom, an amino group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-cyclohexanone and (S)-3-methyl-2-aminobutyric acid.
Formation of Intermediate: The 4-chloro-cyclohexanone is first converted to 4-chloro-cyclohexylamine through reductive amination.
Amide Bond Formation: The intermediate 4-chloro-cyclohexylamine is then reacted with (S)-3-methyl-2-aminobutyric acid to form the desired amide bond under appropriate coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The chlorine atom on the cyclohexyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Conversion to amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- (S)-2-Amino-N-(4-fluoro-cyclohexyl)-3-methyl-butyramide
- (S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide
- (S)-2-Amino-N-(4-methyl-cyclohexyl)-3-methyl-butyramide
Comparison:
- Uniqueness: The presence of the chlorine atom in (S)-2-Amino-N-(4-chloro-cyclohexyl)-3-methyl-butyramide imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Reactivity: The chlorine-substituted compound may exhibit different reactivity patterns compared to its fluoro, bromo, or methyl analogs, particularly in substitution reactions.
- Biological Activity: The biological activity of the compound can vary based on the nature of the substituent on the cyclohexyl ring, affecting its binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-chlorocyclohexyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-7(2)10(13)11(15)14-9-5-3-8(12)4-6-9/h7-10H,3-6,13H2,1-2H3,(H,14,15)/t8?,9?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMHUXNGGPQABX-RTBKNWGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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